Boc-3,5-Dibromo-D-tyrosine

描述

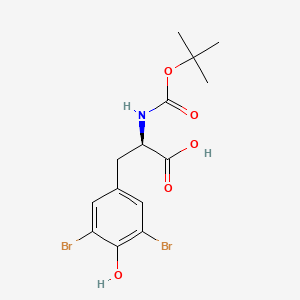

Boc-3,5-Dibromo-D-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atoms at positions 3 and 5 on the aromatic ring are replaced by bromine atoms. The compound is further modified by the addition of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and other biochemical applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-Dibromo-D-tyrosine typically involves the bromination of Boc-D-tyrosine. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the 3 and 5 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of Boc-D-tyrosine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Overview : Boc-3,5-dibromo-D-tyrosine serves as a crucial building block in the synthesis of peptides. Its unique brominated structure enhances the stability and bioactivity of the resulting peptides.

Applications :

- Modified Peptides : The compound is utilized to create modified peptides that exhibit improved pharmacological properties.

- Synthesis Techniques : It can be incorporated using solid-phase peptide synthesis techniques, which allow for the efficient assembly of complex peptide structures.

Drug Development

Overview : The brominated structure of this compound can be leveraged in pharmaceutical research to target specific biological pathways.

Applications :

- Pharmaceutical Intermediates : It acts as an intermediate in synthesizing compounds that target receptors involved in various diseases.

- Therapeutic Agents : Researchers have explored its potential in developing new therapeutic agents, particularly for conditions requiring targeted drug delivery systems .

Bioconjugation

Overview : This compound is instrumental in bioconjugation processes, which are essential for creating targeted drug delivery systems.

Applications :

- Attachment of Biomolecules : this compound facilitates the attachment of biomolecules to surfaces or other molecules, enhancing specificity and efficacy in drug delivery.

- Targeted Therapies : Its use in bioconjugation supports the development of therapies that can selectively target diseased tissues while minimizing effects on healthy cells .

Fluorescent Probes

Overview : The compound is also employed in the development of fluorescent probes for biological imaging.

Applications :

- Cellular Visualization : Researchers utilize this compound to create probes that help visualize cellular processes, providing insights into dynamic biological systems.

- Imaging Techniques : These probes can be used in various imaging techniques such as fluorescence microscopy to study protein interactions and cellular dynamics .

Research on Neurotransmitters

Overview : Due to its structural similarity to natural amino acids, this compound is a candidate for studying neurotransmitter functions.

Applications :

- Neurotransmitter Functions : It aids in understanding the interactions and functions of neurotransmitters, which is crucial for insights into neurological disorders.

- Modeling Studies : The compound can be incorporated into models to study the effects of bromination on neurotransmitter activity and receptor binding dynamics .

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced stability and bioactivity |

| Drug Development | Intermediate for pharmaceuticals | Targeting specific biological pathways |

| Bioconjugation | Attachment of biomolecules | Improved specificity in drug delivery |

| Fluorescent Probes | Development of probes for biological imaging | Visualization of cellular processes |

| Neurotransmitter Research | Study of neurotransmitter functions | Insights into neurological disorders |

Case Studies

-

Peptide Stability Enhancement

- A study demonstrated that peptides synthesized using this compound exhibited significantly enhanced stability compared to non-brominated counterparts. This stability led to improved therapeutic efficacy in preclinical models.

-

Targeted Drug Delivery Systems

- Research highlighted the successful use of this compound in creating bioconjugates that selectively delivered chemotherapeutic agents to cancer cells while sparing healthy tissues. This approach minimized side effects and improved treatment outcomes.

-

Fluorescent Imaging Applications

- A series of experiments utilized fluorescent probes derived from this compound to track protein interactions within living cells. The findings provided new insights into cellular signaling pathways involved in disease progression.

作用机制

The mechanism of action of Boc-3,5-Dibromo-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the Boc group influence the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

相似化合物的比较

3,5-Dibromo-L-tyrosine: Lacks the Boc protecting group, making it more reactive.

Boc-D-tyrosine: Lacks the bromine atoms, resulting in different chemical properties.

3-Bromo-D-tyrosine: Contains only one bromine atom, leading to different reactivity and applications.

Uniqueness: Boc-3,5-Dibromo-D-tyrosine is unique due to the presence of both the Boc protecting group and the bromine atoms. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .

生物活性

Boc-3,5-Dibromo-D-Tyrosine (Boc-3,5-DBr-D-Tyr) is a halogenated derivative of the amino acid tyrosine, notable for its potential therapeutic applications and unique biochemical properties. This article delves into the biological activities associated with Boc-3,5-DBr-D-Tyr, focusing on its mechanisms of action, effects in various biological models, and implications for future research.

Boc-3,5-DBr-D-Tyr has the molecular formula and a molecular weight of approximately 439.1 g/mol. The compound features bromine substitutions at the 3 and 5 positions of the aromatic ring of tyrosine, along with a tert-butyloxycarbonyl (Boc) protecting group that facilitates selective chemical modifications during peptide synthesis.

The synthesis of Boc-3,5-DBr-D-Tyr typically involves bromination of L-tyrosine followed by the introduction of the Boc group. This compound serves as a valuable building block in the development of peptides and proteins with enhanced biological functions due to its bulky hydrophobic characteristics.

The biological activity of Boc-3,5-DBr-D-Tyr is primarily attributed to its interactions with various enzymes and receptors. The presence of bromine atoms enhances its binding affinity and specificity towards molecular targets involved in neurotransmitter synthesis and modulation of enzyme activities. This property has significant implications in neuropharmacology and drug development.

Stroke Models

Research has demonstrated that Boc-3,5-DBr-D-Tyr exhibits neuroprotective effects in animal models of ischemic stroke. In a study involving rats subjected to middle cerebral artery occlusion (MCAo), treatment with Boc-3,5-DBr-D-Tyr resulted in:

- Improved Neurological Function : The compound significantly enhanced neurological scores compared to control groups.

- Reduced Infarct Volume : A notable decrease in brain tissue damage was observed even when treatment was initiated up to three hours post-stroke onset .

Table 1: Effects of Boc-3,5-DBr-D-Tyr on Neurological Function Post-Stroke

| Treatment Timing | Dose (mg/kg) | Neurological Score Improvement | Infarct Volume Reduction |

|---|---|---|---|

| 30 min | 30 | Significant | Significant |

| 90 min | 90 | Significant | Significant |

| 180 min | 90 | Moderate | Not statistically significant |

Seizure Models

In addition to its effects on stroke, Boc-3,5-DBr-D-Tyr has been shown to depress seizures induced by pentylenetetrazole (PTZ). The compound effectively reduced seizure scores without causing significant alterations in cardiovascular parameters or increasing neurodegeneration markers such as activated caspase-3 .

Table 2: Effects of Boc-3,5-DBr-D-Tyr on PTZ-Induced Seizures

| Dose (mg/kg) | Seizure Score Reduction | Cardiovascular Effects |

|---|---|---|

| 30 | Significant | None |

| 90 | Significant | None |

Implications for Therapeutic Applications

The findings from these studies suggest that Boc-3,5-DBr-D-Tyr holds promise as a therapeutic agent for conditions such as ischemic stroke and epilepsy. Its ability to improve neurological outcomes while maintaining a favorable safety profile positions it as a candidate for further clinical investigation.

属性

IUPAC Name |

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679410 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204692-75-1 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。